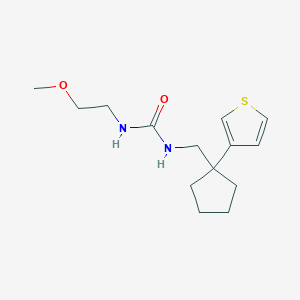

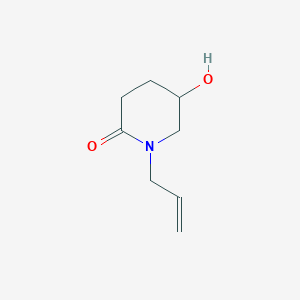

1-Allyl-5-hydroxypiperidine-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidines, including AHPO, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds, such as AHPO, represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

1-Allyl-5-hydroxypiperidine-2-one and its derivatives are subjects of interest in the field of catalysis and organic synthesis. Specifically, the isomerization of N-allyl systems, including amines, imines, amides, imides, carbamates, and nitrogen-heterocycles, to their corresponding N-(1-propenyl) compounds has been extensively studied. Transition metal complexes, such as those involving Rh, Ru, Fe, Ir, Cr, Ti, Co, and Os, have been utilized to catalyze these reactions. This process is crucial for the enantioselective syntheses of enamines, enamides, azadienes, and other compounds. Furthermore, the isomerization reaction facilitates the synthesis of N-(1-propenyl) compounds, offering a methodological advantage in the preparation of structurally diverse organic molecules. The interaction between the nitrogen atom of the N-allyl system and the metal atom of the catalyst plays a significant role in determining the stereochemistry of the double bond migration, highlighting the intricate balance between reactivity and selectivity in these transformations (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Biomimetic Studies and Organic Synthesis

The application of this compound extends to biomimetic studies and the development of organic synthesis methodologies. Metalloporphyrin-catalyzed saturated C-H bond functionalization, including hydroxylation, amination, and carbenoid insertion, has been a focal point of research. This approach mimics the natural enzymatic processes that modify saturated hydrocarbons, enabling the selective introduction of functional groups into complex organic frameworks. Such catalytic systems have been applied in the functionalization of steroids, cycloalkanes, and benzylic or allylic hydrocarbons, demonstrating high levels of regio-, diastereo-, or enantioselectivity. The mechanistic insights, particularly the involvement of metal-oxo, -imido, and -carbene intermediates, have profound implications for the development of efficient and sustainable synthetic strategies (Che, C., Lo, V. K., Zhou, C., & Huang, J., 2011).

Zukünftige Richtungen

Piperidines, including AHPO, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It’s known that piperidine derivatives can lead to various intra- and intermolecular reactions . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.

Result of Action

The synthesis of 2,5-disubstituted piperidine alkaloids has been accomplished with a high level of 1,4-asymmetric induction , suggesting potential biological activity.

Biochemische Analyse

Biochemical Properties

It is known that piperidine, a key component of this compound, plays a crucial role in the biosynthesis of a variety of piperidine-based natural alkaloids . The process involves the transformation of L-lysine into a d-amino carbonyl intermediate, which then cyclizes into D1-piperideine . This suggests that 1-Allyl-5-hydroxypiperidine-2-one may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Related compounds such as piperine and piperidine have been shown to have significant effects on various types of cells . For example, they have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, related compounds such as piperine and piperidine have been found to regulate crucial signaling pathways essential for the establishment of cancers .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Related compounds such as piperine have been studied in animal models. For instance, it was found that the dosage of piperine was selected based on cytotoxicity, with 1.14 mg/dose/animal being the lowest concentration with maximum activity .

Metabolic Pathways

Related compounds such as piperine and piperidine are known to be involved in various metabolic pathways .

Eigenschaften

IUPAC Name |

5-hydroxy-1-prop-2-enylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h2,7,10H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRYYGDQXQIYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CCC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)

![3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2424743.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)

![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)